molecular formula C7H14ClNO3 B14001915 Methyl cis-4-aminooxane-3-carboxylate hydrochloride

Methyl cis-4-aminooxane-3-carboxylate hydrochloride

Cat. No.: B14001915
M. Wt: 195.64 g/mol
InChI Key: FMWMGVFZENRYGU-RIHPBJNCSA-N
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Description

Methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyran ring with an amino group and a carboxylate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride typically involves several steps. One common method includes the cyclization of a suitable precursor, followed by the introduction of the amino group and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,4R)-4-hydroxymethyltetrahydropyran-3-carboxylate
  • Methyl (3R,4R)-4-aminotetrahydropyran-3-ol

Uniqueness

Methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (3R,4R)-4-aminooxane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

FMWMGVFZENRYGU-RIHPBJNCSA-N

Isomeric SMILES

COC(=O)[C@H]1COCC[C@H]1N.Cl

Canonical SMILES

COC(=O)C1COCCC1N.Cl

Origin of Product

United States

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